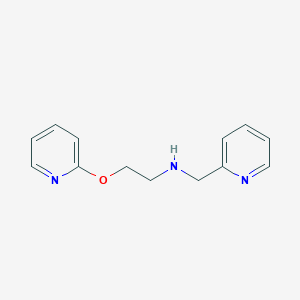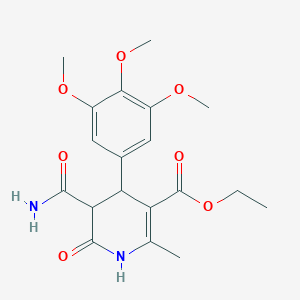![molecular formula C20H22ClN3O3 B11053998 1-(4-chlorophenyl)-3-[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]-1H-pyrrole-2,5-dione](/img/structure/B11053998.png)
1-(4-chlorophenyl)-3-[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]-1H-pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- Chlorophenyl groups can be introduced via electrophilic aromatic substitution or coupling reactions.
- Reaction conditions: Use of chlorinated aromatic compounds, catalysts like palladium or copper, and appropriate solvents.
Attachment of the Piperidinyl and Pyrrolidinylcarbonyl Groups:
- These groups are typically introduced through nucleophilic substitution or amide bond formation.
- Reaction conditions: Use of amines or amides, coupling reagents like EDC or DCC, and solvents such as dichloromethane or DMF.
Industrial Production Methods: Industrial production may involve optimizing the above synthetic routes for scalability, including the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-3-[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. A common synthetic route may include:
-
Formation of the Pyrrole-2,5-dione Core:
- Starting with a suitable dione precursor, such as maleic anhydride, which undergoes cyclization to form the pyrrole-2,5-dione core.
- Reaction conditions: Acidic or basic catalysts, elevated temperatures.
化学反応の分析
Types of Reactions: 1-(4-chlorophenyl)-3-[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
-
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
- Common reagents: Potassium permanganate, chromium trioxide.
- Conditions: Aqueous or organic solvents, controlled temperatures.
-
Reduction: Reduction reactions can be used to modify the compound’s functional groups.
- Common reagents: Sodium borohydride, lithium aluminum hydride.
- Conditions: Anhydrous solvents, low temperatures.
-
Substitution: The chlorophenyl group can undergo nucleophilic or electrophilic substitution.
- Common reagents: Halides, nucleophiles like amines or thiols.
- Conditions: Solvents like ethanol or acetone, catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential to form novel compounds.
Biology and Medicine:
- Investigated for potential pharmacological activities, such as anti-inflammatory or anticancer properties.
- Used in the design of new drugs targeting specific biological pathways.
Industry:
- Potential applications in the development of new materials, such as polymers or coatings.
- Used in research for developing advanced chemical processes and products.
作用機序
The mechanism by which 1-(4-chlorophenyl)-3-[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]-1H-pyrrole-2,5-dione exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biological pathways and producing therapeutic effects.
類似化合物との比較
1-(4-chlorophenyl)-3-[3-(morpholin-4-ylcarbonyl)piperidin-1-yl]-1H-pyrrole-2,5-dione: Similar structure but with a morpholine group instead of a pyrrolidine group.
1-(4-chlorophenyl)-3-[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]-1H-pyrrole-2,5-dione: Lacks the pyrrolidine group, affecting its reactivity and applications.
Uniqueness: 1-(4-chlorophenyl)-3-[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]-1H-pyrrole-2,5-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C20H22ClN3O3 |
|---|---|
分子量 |
387.9 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-3-[3-(pyrrolidine-1-carbonyl)piperidin-1-yl]pyrrole-2,5-dione |
InChI |
InChI=1S/C20H22ClN3O3/c21-15-5-7-16(8-6-15)24-18(25)12-17(20(24)27)23-11-3-4-14(13-23)19(26)22-9-1-2-10-22/h5-8,12,14H,1-4,9-11,13H2 |
InChIキー |
SLFVBDZBRCIQJL-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C(=O)C2CCCN(C2)C3=CC(=O)N(C3=O)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Propanimidoyl chloride, N-[[[(3,4-dichlorophenyl)amino]carbonyl]oxy]-2-methyl-](/img/structure/B11053916.png)
![4-[3-(Furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1-methylpyrazole](/img/structure/B11053917.png)

![N-[(1E)-N-{[(4,7-dimethoxy-1,3-benzodioxol-5-yl)carbonyl]oxy}-2-(4-methoxyphenyl)ethanimidoyl]acetamide](/img/structure/B11053928.png)

![2-[6-(2,4-Dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyrazine](/img/structure/B11053940.png)
![4-(3-hydroxy-4-methoxyphenyl)-5-nitro-1-(propan-2-yl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B11053942.png)
![N-{2-[4-(5-chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)piperazin-1-yl]-2-oxoethyl}-N-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B11053949.png)
![9-chloro-8-[(4-methylpiperidin-1-yl)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B11053957.png)
![6-(4-Methyl-1,3-oxazol-2-yl)-3-(thiophen-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11053974.png)
![3-methyl-8-(phenylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B11053982.png)
![4-[(5-Methyl-2-phenyl-1H-indol-6-yl)amino]pent-3-en-2-one](/img/structure/B11053983.png)
![1-(2,3-dihydro-1H-inden-5-yloxy)-3-[4-(morpholin-4-ylsulfonyl)piperazin-1-yl]propan-2-ol](/img/structure/B11053992.png)
![4-(2,4-difluorophenyl)-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11053999.png)
